3-[(2-Methoxyethoxy)methyl]azetidine
Description
3-[(2-Methoxyethoxy)methyl]azetidine is a nitrogen-containing four-membered heterocyclic compound (azetidine) with a (2-methoxyethoxy)methyl substituent at the 3-position. This compound belongs to the class of 3-functionalized azetidines, which are of significant interest in medicinal chemistry due to their structural strain and diverse biological activities.
Key structural features:
- Core structure: Azetidine ring (C₃NH₆).
- Substituent: (2-Methoxyethoxy)methyl group (–CH₂–O–CH₂–CH₂–O–CH₃).
- Molecular formula: C₈H₁₇NO₃ (calculated based on ).
- Molar mass: 175.23 g/mol.
The compound has been explored in synthetic organic chemistry, particularly in polymer and drug discovery contexts. Its ether-containing side chain may confer neuroprotective or receptor-binding properties, similar to other 3-alkoxyazetidines.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethyl)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-9-2-3-10-6-7-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
HSEBCMVAABKLTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methyl]azetidine typically involves the reaction of azetidine with 2-methoxyethanol in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyethoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidine derivatives.
Scientific Research Applications
3-[(2-Methoxyethoxy)methyl]azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
2.1. Substituent-Driven Physicochemical Properties
The substituent at the 3-position significantly influences solubility, lipophilicity (LogD/LogP), and bioactivity.
Note: LogD for this compound is inferred from structurally similar compounds in and .
- Hydrophilicity : The (2-methoxyethoxy)methyl group reduces LogD compared to halogenated or aryl-substituted analogs, suggesting better aqueous solubility.
- Flexibility : The ether chain may improve binding to flexible enzyme pockets or receptors, unlike rigid aryl groups.
Key Research Findings
- Neuroprotection : 3-Substituted azetidines with polar groups (e.g., ester, ether) show neuroprotective activity in vitro, possibly via modulation of glutamate receptors.
- Antimicrobial Activity: Halogenated 3-arylazetidines () inhibit bacterial growth at MIC values <10 µM, outperforming non-halogenated analogs.
- LogD-Bioactivity Relationship : Lower LogD (hydrophilic) compounds like this compound may favor CNS penetration, while higher LogD (lipophilic) analogs target membrane-bound enzymes.
Biological Activity
3-[(2-Methoxyethoxy)methyl]azetidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an azetidine ring substituted with a methoxyethoxy group. This structural motif may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that the biological activity of this compound requires further investigation to elucidate its specific targets and mechanisms of action. Preliminary studies suggest that it may interact with various cellular pathways, potentially influencing cell proliferation and survival.
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases, which play a critical role in cell signaling pathways related to cancer and other diseases.
- Impact on STAT3 Pathway : Some azetidine derivatives exhibit activity against the STAT3 pathway, which is often constitutively active in cancers, promoting tumor cell growth and survival .
Cellular Assays
A study involving azetidine analogues demonstrated varying degrees of biological activity against cancer cell lines. Although specific data for this compound is limited, related compounds showed sub-micromolar potency in inhibiting cancer cell proliferation in vitro .
In Vitro Studies
Table 1 summarizes findings from studies on similar azetidine compounds that highlight their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 0.52 | STAT3 Inhibition |
| Compound B | MDA-MB-468 (Breast Cancer) | 2.0 | Apoptosis Induction |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Pharmacokinetics and Toxicity
While detailed pharmacokinetic studies on this compound are scarce, the presence of the methoxyethoxy group suggests potential for improved solubility and bioavailability compared to similar compounds with less polar substituents. Toxicity assessments are necessary to establish safety profiles.
Future Directions
Further research is essential to:
- Identify specific biological targets of this compound.
- Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy against various cancer types.
- Investigate its pharmacokinetic properties and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
